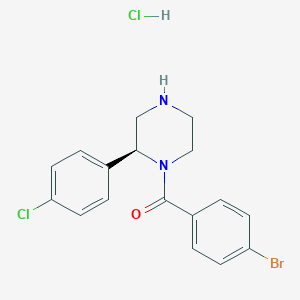

(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride

Beschreibung

(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride is a chiral piperazine-based compound characterized by a methanone core bridging a 4-bromophenyl group and a piperazine ring substituted with a 4-chlorophenyl moiety. Its hydrochloride salt form enhances stability and crystallinity, making it suitable for pharmacological studies. The compound’s stereochemistry (S-configuration) is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles .

Synthesis and Characterization: The synthesis of analogous piperazine derivatives typically involves reductive amination or nucleophilic substitution reactions. For example, methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (compound 5) was synthesized via sodium bicarbonate-mediated coupling in methanol . Structural confirmation of such compounds relies on 1H NMR and HRMS data, as demonstrated for quinoline-piperazine hybrids (e.g., compounds C1–C7) . Crystallographic refinement using programs like SHELXL ensures precise structural determination .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[(2S)-2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O.ClH/c18-14-5-1-13(2-6-14)17(22)21-10-9-20-11-16(21)12-3-7-15(19)8-4-12;/h1-8,16,20H,9-11H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWJATDKHUNWHH-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of piperazine compounds exhibit potent anticancer properties. For instance, hybrids incorporating piperazine have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HCC) and lung cancer cell lines, with IC50 values in the low micromolar range . The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division.

-

Antimicrobial Properties

- Compounds similar to (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride have been reported to possess significant antibacterial activity. For example, a Mannich derivative of piperazine demonstrated promising antibacterial effects, suggesting that modifications to the piperazine structure can yield compounds with enhanced antimicrobial properties .

- Neuropathic Pain Management

Case Study 1: Anticancer Efficacy

A study published in 2023 investigated the anticancer effects of various piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of Huh7 and HepG2 cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Activity

In another study focusing on the synthesis of novel triazole derivatives containing piperazine moieties, researchers found that these compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the versatility of piperazine derivatives in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can modulate various physiological processes, including allergic responses .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups : The 4-bromophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogues due to bromine’s higher lipophilicity and steric bulk .

- Chirality: The S-enantiomer is expected to exhibit distinct receptor-binding kinetics compared to racemic mixtures or non-chiral analogues like (4-chlorophenyl)(piperazin-1-yl)methanone .

Biologische Aktivität

(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride is a compound belonging to the class of piperazine derivatives, which are recognized for their diverse biological and pharmacological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : (4-bromophenyl)-[(2S)-2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride

- Molecular Formula : C17H16BrClN2O·HCl

- Molecular Weight : 371.18 g/mol

The biological activity of this compound is primarily mediated through its interaction with various receptors, particularly histamine H1 receptors. By binding to these receptors, the compound can modulate physiological processes such as allergic responses and central nervous system activities.

Antihistaminic Activity

Research indicates that compounds with piperazine structures often exhibit antihistaminic properties. The specific interaction of this compound with H1 receptors suggests potential applications in treating allergic conditions.

Antitumor Activity

Preliminary studies have shown that related piperazine derivatives possess significant antitumor activity. For instance, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation through various pathways, including the modulation of oncogenic signaling pathways like Ras and Na+/K+-ATPase inhibition .

Antibacterial and Anti-inflammatory Properties

Piperazine derivatives have also been evaluated for their antibacterial and anti-inflammatory effects. The synthesis of related compounds has shown promising results against various bacterial strains and inflammatory markers .

Case Studies and Research Findings

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions of 1,2-diamine derivatives. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. Modifications at the phenyl rings or piperazine moiety can significantly influence its pharmacological profile.

Q & A

Q. Critical Parameters :

- Moisture Control : Anhydrous solvents and inert atmospheres prevent hydrolysis of intermediates.

- Temperature : Reactions are typically conducted at 0–25°C to avoid side products.

Advanced: How can enantioselective synthesis be achieved for the (S)-enantiomer?

Answer:

Enantioselective synthesis requires chiral catalysts or resolution techniques:

- Chiral Catalysts : Use of (R)-BINOL-derived catalysts in asymmetric acylation reactions to favor the (S)-configuration .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze the undesired enantiomer .

- Analytical Confirmation : Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric purity (>98% ee) .

Q. Common Impurities :

- Des-bromo byproduct (5–10% if reaction time is insufficient).

- Hydrolysis products from moisture exposure.

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?

Answer:

Discrepancies often arise from bioavailability or metabolite interference. Strategies include:

- Pharmacokinetic Studies : Measure plasma concentration via LC-MS/MS to assess absorption and half-life .

- Metabolite Profiling : Identify active/inactive metabolites using liver microsome assays .

- Receptor Binding Assays : Compare in vitro IC (e.g., 5-HT receptor) with in vivo behavioral models (e.g., forced swim test) .

Example : A study showed in vitro IC = 12 nM for 5-HT, but in vivo efficacy required 10 mg/kg dosing due to first-pass metabolism .

Basic: What are key considerations for stability studies under varying pH and temperature?

Answer:

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (humidity) for 14 days .

- Analytical Monitoring : Track degradation via HPLC and identify products using MS.

- Stabilizers : Use lyophilized formulations or antioxidants (e.g., ascorbic acid) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.